1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene
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Overview
Description
1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, an isobutoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl and isobutoxy groups. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with tert-butyl chloride and aluminum chloride to introduce the tert-butyl group. Subsequently, the isobutoxy group can be introduced via etherification reactions using isobutyl alcohol and an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The tert-butyl and isobutoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions in a basic medium.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the tert-butyl and isobutoxy groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
- 1-(tert-Butyl)-2-methoxy-3-vinylbenzene
- 1-(tert-Butyl)-2-ethoxy-3-vinylbenzene
- 1-(tert-Butyl)-2-propoxy-3-vinylbenzene
Comparison: 1-(tert-Butyl)-2-isobutoxy-3-vinylbenzene is unique due to the presence of the isobutoxy group, which provides distinct steric and electronic effects compared to methoxy, ethoxy, or propoxy groups.
Properties
IUPAC Name |
1-tert-butyl-3-ethenyl-2-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-7-13-9-8-10-14(16(4,5)6)15(13)17-11-12(2)3/h7-10,12H,1,11H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJFLJDDWOYAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1C(C)(C)C)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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